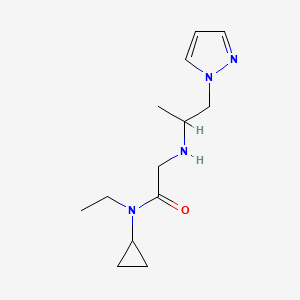
3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as 1-(3-hydroxypropyl)-4-methyl-1,2,3,4-tetrahydroquinoline and has the molecular formula C12H21NO.
Wirkmechanismus
The mechanism of action of 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol is not well understood. However, it has been suggested that this compound may act as an agonist or antagonist at certain receptor sites in the brain.
Biochemical and Physiological Effects
Studies have shown that 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol can have a range of biochemical and physiological effects. For example, this compound has been shown to increase the release of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol in lab experiments include its ability to modulate the activity of certain neurotransmitters and its potential use in the development of new drugs for the treatment of neurological disorders. However, there are also limitations to using this compound in lab experiments, such as its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol. Some potential areas of study include:
1. Further investigation of the mechanism of action of this compound and its effects on different neurotransmitter systems in the brain.
2. Development of new drugs based on the structure of 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol for the treatment of neurological disorders.
3. Examination of the potential toxicity of this compound and its effects on different organ systems in the body.
4. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and human subjects.
5. Development of new methods for the synthesis of 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol that are more efficient and cost-effective.
Conclusion
In conclusion, 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol is a chemical compound that has potential applications in scientific research. This compound has been shown to have effects on the nervous system and may have potential use in the development of new drugs for the treatment of neurological disorders. However, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.
Synthesemethoden
The synthesis of 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol has been described in the literature. One method involves the reaction of 4-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-1-ol with propylene oxide in the presence of a catalyst. The resulting product is then reduced using sodium borohydride to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
Research has shown that 3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol has potential applications in scientific research. This compound has been studied for its effects on the nervous system, specifically its ability to modulate the activity of certain neurotransmitters.
Eigenschaften
IUPAC Name |
3-(4-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-11-7-9-14(8-4-10-15)13-6-3-2-5-12(11)13/h11-13,15H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHQUVSDONMVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2C1CCCC2)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)


![2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid](/img/structure/B7571052.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B7571055.png)

![2-Chloro-5-[(2,6-difluorophenyl)sulfonylamino]benzoic acid](/img/structure/B7571062.png)




![3-[2-(2-Ethylmorpholin-4-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7571128.png)

